molecular formula C11H10ClN3O3 B5970145 {3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid

{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid

Cat. No. B5970145
M. Wt: 267.67 g/mol
InChI Key: QXSCEBJJEBZIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid, also known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTAA is a member of the triazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid” across various fields:

Agricultural Herbicides

{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid is structurally related to phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. These herbicides help increase crop yield and value by selectively targeting dicotyledonous weeds without harming monocotyledonous crops . This compound could potentially be explored for similar applications, offering an effective solution for weed management in various crops.

Plant Growth Regulation

Research has shown that compounds similar to {3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid can act as plant growth regulators. These substances can influence various physiological processes in plants, such as chlorophyll content, protein synthesis, and enzyme activity . This compound could be investigated for its potential to enhance plant growth and productivity, especially under stress conditions.

Environmental Remediation

Phenoxy herbicides, including those structurally related to {3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid, are known to contribute to environmental contamination. Research into bioremediation techniques, such as phytoremediation and rhizoremediation, could explore the use of this compound in mitigating soil and water pollution . These methods leverage plants and microorganisms to degrade or transform contaminants into less harmful substances.

Toxicity Studies

The environmental and biological impacts of phenoxy herbicides necessitate thorough toxicity evaluations. Studies on compounds like {3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid can provide insights into their effects on non-target organisms and ecosystems . This research is crucial for assessing the safety and environmental risks associated with the use of such chemicals.

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSCEBJJEBZIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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